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Compound of Interest

Compound Name: Naloxonazine dihydrochloride

Cat. No.: B10752707 Get Quote

Naloxonazine dihydrochloride is a pivotal pharmacological tool for investigating the

complexities of the opioid system. This in-depth technical guide provides researchers,

scientists, and drug development professionals with a comprehensive overview of its chemical

structure, properties, and mechanism of action, supplemented with experimental data and

methodologies.

Chemical Properties and Structure
Naloxonazine dihydrochloride is a derivative of naloxone, an opioid receptor antagonist.[1]

Its chemical modifications result in unique pharmacological properties.[1] The key chemical and

physical properties are summarized in the table below.
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Property Value References

Molecular Formula C38H42N4O6・2HCl [2][3]

Molecular Weight 723.69 g/mol [1][2][3]

CAS Number 880759-65-9 [2][3][4]

Purity ≥95% to ≥98% [3][4]

Solubility

Soluble in water (up to 25 mM)

and DMSO. Slightly soluble in

PBS (pH 7.2).

[2][5]

Storage

Store at room temperature for

short term, -20°C for long term,

desiccated.

[2]

IUPAC Name

(5α)-[(5α)-4,5-epoxy-3,14-

dihydroxy-17-(2-

propenyl)morphinan-6-

ylidene]hydrazone, 4,5-epoxy-

3,14-dihydroxy-17-(2-

propenyl)-morphinan-6-one,

dihydrochloride

[2]

Synonyms

bis[(5α)-4,5-Epoxy-3,14-

dihydroxy-17-(2-

propenyl)morphinan-6-

ylidene]hydrazone

dihydrochloride, NLXZ

[3][5]

The structure of naloxonazine is characterized by a morphinan backbone with a bis-hydrazone

moiety at the 6-position, which is crucial for its mechanism of action.[1]
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Chemical Structure of Naloxonazine

C38H42N4O6

Click to download full resolution via product page

Figure 1: 2D representation of Naloxonazine's core structure.

Pharmacological Profile
Mechanism of Action: Irreversible Opioid Antagonism
Naloxonazine is a potent and selective μ-opioid receptor (MOR) antagonist, with a particular

preference for the μ1 subtype.[2] Unlike its precursor naloxone, which acts as a competitive

and reversible antagonist, naloxonazine exhibits irreversible and long-lasting antagonistic

effects.[2][6][7] This irreversibility is attributed to its ability to form a covalent bond with the μ1-

opioid receptor.[1] This prolonged receptor inactivation persists even after the compound has

been cleared from the system, with studies showing antagonism of morphine-induced

analgesia for over 24 hours.[2] It is formed spontaneously from its hydrazone precursor,

naloxazone, in acidic solutions.[8][9] While naloxazone itself was studied for its long-acting

properties, evidence suggests that naloxonazine is the more active compound responsible for

these effects.[8][10]
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Figure 2: Irreversible antagonism of the μ1-opioid receptor by naloxonazine.

Receptor Selectivity and Potency
Naloxonazine demonstrates high selectivity for the μ1-opioid receptor subtype over μ2, delta

(δ), and kappa (κ) opioid receptors.[1] This selectivity makes it an invaluable tool for

differentiating the physiological roles of these receptor subtypes. For instance, it has been used

to show that the rewarding effects of cocaine may be mediated by μ1-opioid receptors.[11][12]

Some studies also suggest that naloxonazine can act as a long-lasting antagonist at delta-

opioid receptors under certain conditions.[13]

Quantitative Pharmacological Data
The potency and selectivity of naloxonazine have been quantified in various in vitro and in vivo

studies. The following tables summarize key findings.

Table 1: In Vitro Binding Affinities and Potency
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Parameter Value Assay Type Reference

IC50 (μ-opioid

receptor)
5.4 nM

Radioligand Binding

Assay
[4]

Ki (μ-opioid receptor) 0.054 nM
Radioligand Binding

Assay
[5]

Ki (κ-opioid receptor) 11 nM
Radioligand Binding

Assay
[5]

Ki (δ-opioid receptor) 8.6 nM
Radioligand Binding

Assay
[5]

GI50 (Leishmania

donovani)
3.45 μM

Intracellular

Amastigote Activity

Assay

[4]

Table 2: In Vivo Antagonist Potency (ID50) vs. β-Funaltrexamine (β-FNA)

Endpoint /
Effect

Naloxonazine
ID50 (mg/kg)

β-FNA ID50
(mg/kg)

Relative
Potency

Reference

Systemic

morphine

analgesia

~9.5 mg/kg ~12.1 mg/kg

Naloxonazine

slightly more

potent

[2]

Supraspinal

DAMGO

analgesia

~6.1 mg/kg ~6.09 mg/kg Similar potency [2]

Spinal DAMGO

analgesia
~38.8 mg/kg ~7.7 mg/kg

Naloxonazine

much less potent
[2]

Morphine's

inhibition of GI

transit

~40.7 mg/kg ~11.3 mg/kg
Naloxonazine

weaker
[2]

Key Experimental Methodologies
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The characterization of naloxonazine's pharmacological profile has relied on a variety of

experimental techniques.

Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and concentration-

dependent inhibition (IC50) of a compound for a specific receptor. The general principle

involves incubating a biological sample (e.g., brain tissue homogenate) containing the receptor

of interest with a radiolabeled ligand (e.g., [3H]-naloxone or [3H]-dihydromorphine) and varying

concentrations of the unlabeled compound being tested (naloxonazine).[8][14][15] The amount

of radioligand bound to the receptor is then measured, and the data is used to calculate the

binding parameters.
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Competitive Radioligand Binding Assay Workflow

Prepare tissue homogenate (source of receptors)

Incubate homogenate with:
- Radiolabeled Ligand (e.g., [3H]-naloxone)
- Varying concentrations of Naloxonazine

Separate bound from free radioligand (e.g., filtration)

Quantify bound radioactivity (scintillation counting)

Data Analysis:
- Determine IC50

- Calculate Ki

Determine Binding Affinity & Potency
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Figure 3: General workflow for a competitive radioligand binding assay.

In Vivo Functional Assays
To assess the functional consequences of naloxonazine's receptor antagonism in a living

organism, various behavioral and physiological models are employed.
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Tail-flick Test: This is a common method to measure analgesia. The latency of a mouse or rat

to flick its tail away from a heat source is measured. Pre-treatment with naloxonazine can

antagonize the analgesic effects of opioid agonists, thus decreasing the tail-flick latency.[14]

[16]

Conditioned Place Preference (CPP): This paradigm is used to evaluate the rewarding or

aversive properties of drugs. Naloxonazine has been shown to block cocaine-induced CPP,

suggesting an involvement of the μ1-opioid system in cocaine reward.[11][12]

Respiratory Depression Models: The effect of naloxonazine on opioid-induced respiratory

depression is a critical area of study. Experiments in freely-moving rats have demonstrated

that naloxonazine can reverse the ventilatory depressant effects of opioids like fentanyl and

morphine.[17][18][19]

Other Reported Biological Activities
Beyond its role as an opioid antagonist, naloxonazine has demonstrated other biological

effects.

Anti-leishmanial Activity
Naloxonazine has shown activity against the intracellular parasite Leishmania donovani.[4] Its

mechanism in this context appears to be host-cell dependent, involving the upregulation of

vacuolar ATPases (vATPases) in macrophages, which leads to an increase in the volume of

intracellular acidic vacuoles, thereby inhibiting parasite growth.[2]
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Figure 4: Host-mediated anti-leishmanial action of naloxonazine.

Interaction with Toll-Like Receptor 4 (TLR4)
While naloxonazine itself is primarily studied for its opioid receptor activity, its parent

compound, naloxone, and its isomer (+)-naloxone, have been shown to act as antagonists of

Toll-like receptor 4 (TLR4).[20] This interaction is distinct from their effects on opioid receptors

and is implicated in modulating neuroinflammation.[20] Further research may explore if

naloxonazine shares this property.

Conclusion
Naloxonazine dihydrochloride is a powerful and selective tool for the pharmacological

dissection of opioid receptor function, particularly that of the μ1 subtype. Its irreversible

mechanism of action provides a unique advantage for long-term studies of receptor dynamics
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and signaling. The accumulated data on its chemical properties, binding affinities, and in vivo

effects, as outlined in this guide, provide a solid foundation for its application in both basic and

translational research. Further investigation into its non-opioid activities, such as its anti-

leishmanial effects, may open new avenues for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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